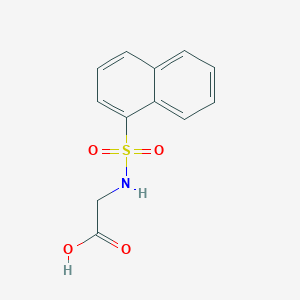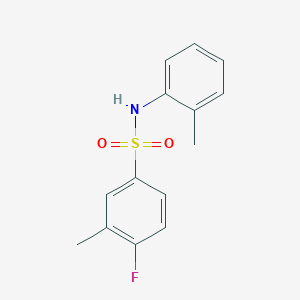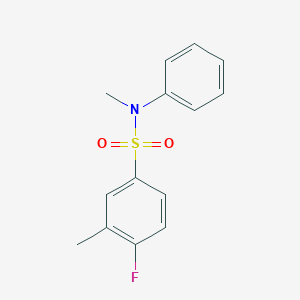![molecular formula C15H14N2O6S B280911 5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)
5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid, commonly known as N-(4-Acetylamino-2-hydroxybenzoyl)-4-aminobenzenesulfonamide or AHBS, is a chemical compound with various potential applications in scientific research. The synthesis method of AHBS involves the reaction of 5-sulfoisophthalic acid with 4-aminobenzenesulfonamide and acetic anhydride.
作用机制
The mechanism of action of AHBS involves its ability to chelate metal ions, particularly copper and iron. AHBS forms stable complexes with these metal ions, which can be detected using various analytical techniques, including UV-Vis spectroscopy and fluorescence spectroscopy. Additionally, AHBS has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
AHBS has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that AHBS can inhibit the activity of various enzymes, including xanthine oxidase and tyrosinase. Additionally, AHBS has been shown to exhibit anti-inflammatory and anti-tumor activity in vitro and in vivo. Furthermore, AHBS has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
AHBS has several advantages for lab experiments, including its stability, high solubility, and low toxicity. Additionally, AHBS is relatively easy to synthesize and purify, making it a useful reagent for various applications. However, AHBS has several limitations, including its sensitivity to pH and temperature changes, which can affect its stability and reactivity.
未来方向
There are several future directions for the study of AHBS. One potential area of research is the development of new metal complexes using AHBS as a ligand, with potential applications in catalysis, material science, and medicinal chemistry. Additionally, further studies are needed to explore the potential therapeutic applications of AHBS in the treatment of neurodegenerative diseases. Furthermore, the development of new fluorescent probes based on AHBS could have significant implications for the detection of various biomolecules in biological samples. Finally, the synthesis of AHBS derivatives with improved properties and reactivity could lead to the development of new reagents for various scientific applications.
Conclusion:
In conclusion, 5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid, or AHBS, is a versatile chemical compound with various potential applications in scientific research. Its synthesis method involves the reaction of 5-sulfoisophthalic acid with 4-aminobenzenesulfonamide and acetic anhydride. AHBS has been shown to exhibit various biochemical and physiological effects, including its ability to chelate metal ions and exhibit antioxidant, anti-inflammatory, and anti-tumor activity. While AHBS has several advantages for lab experiments, it also has limitations, including its sensitivity to pH and temperature changes. There are several future directions for the study of AHBS, including the development of new metal complexes, fluorescent probes, and derivatives with improved properties and reactivity.
合成方法
The synthesis of AHBS involves the reaction of 5-sulfoisophthalic acid with 4-aminobenzenesulfonamide and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of around 100°C. The resulting product is then purified through recrystallization using solvents such as ethanol or water.
科学研究应用
AHBS has various potential applications in scientific research. It is commonly used as a reagent for the determination of trace amounts of copper and iron in water and biological samples. AHBS can also be used as a ligand for the preparation of metal complexes with potential applications in catalysis, material science, and medicinal chemistry. Additionally, AHBS has been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids.
属性
分子式 |
C15H14N2O6S |
|---|---|
分子量 |
350.3 g/mol |
IUPAC 名称 |
5-[(4-acetamidophenyl)sulfamoyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H14N2O6S/c1-9(18)16-10-2-4-11(5-3-10)17-24(22,23)12-6-7-14(19)13(8-12)15(20)21/h2-8,17,19H,1H3,(H,16,18)(H,20,21) |
InChI 键 |
CZFKVINQDIIZMI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)



![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)

![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)

![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)